2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile
Description
2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile is a complex organic compound with a unique structure that includes multiple methoxy groups, a vinyl group, and a cyclobutanedicarbonitrile core
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4g/mol |
IUPAC Name |
2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)ethenyl]cyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C19H22N2O4/c1-14-6-8-15(9-7-14)10-11-16-17(12-20,13-21)19(24-4,25-5)18(16,22-2)23-3/h6-11,16H,1-5H3 |
InChI Key |
GYTCFYIQKPCWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC2C(C(C2(OC)OC)(OC)OC)(C#N)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2C(C(C2(OC)OC)(OC)OC)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: The compound or its derivatives could be explored for use in drug development.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile: This compound itself.
Spiro-OMeTAD: A common hole transport material used in perovskite solar cells.
Spiro-027: A simplified version of spiro-OMeTAD with enhanced hole mobility.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
